N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-(3,5-difluorophenyl)methanesulfonamide
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Description
N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-(3,5-difluorophenyl)methanesulfonamide, commonly known as CDX-085, is a chemical compound that has been extensively studied for its potential use in the treatment of various diseases. CDX-085 is a small molecule inhibitor of the protein phosphatase 2A (PP2A), which plays a crucial role in regulating cell growth and division.
Scientific Research Applications
Antiviral Activity
Indole derivatives, including our compound of interest, have demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to be effective against influenza A virus, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing inhibitory activity (IC50 = 7.53 μmol/L) and a high selectivity index (SI) value against CoxB3 virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Anticonvulsant and Antinociceptive Activity
Our compound has shown promise in the field of neuropharmacology:
- The substance 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione demonstrated anticonvulsant and antinociceptive effects, surpassing the reference drug valproic acid in terms of efficacy .
Potential Therapeutic Applications
While specific studies on our compound are limited, its structural features suggest potential therapeutic applications:
- Researchers continue to explore the broader pharmacological activities of indole derivatives, which may lead to novel therapeutic possibilities .
Future Prospects
Given the diverse biological activities associated with indole derivatives, further investigations are warranted. Our compound’s unique structure and potential interactions with receptors make it an exciting area for future research.
properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(3,5-difluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF2NO3S/c1-23-16(14-4-2-3-5-15(14)17)9-20-24(21,22)10-11-6-12(18)8-13(19)7-11/h2-8,16,20H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWAFSKJCURTKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)CC1=CC(=CC(=C1)F)F)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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